pyridine;sulfate

Übersicht

Beschreibung

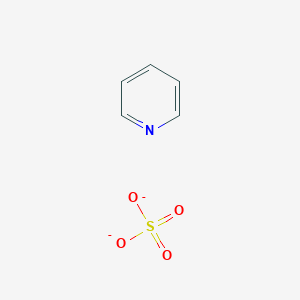

pyridine;sulfate is a chemical compound formed by the combination of pyridine and sulfuric acid in a 1:1 molar ratio. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N, while sulfuric acid is a strong mineral acid with the formula H₂SO₄. Pyridine sulfate is known for its significant role in medicinal chemistry and various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridine sulfate can be synthesized by reacting pyridine with sulfuric acid. The reaction typically involves the slow addition of pyridine to concentrated sulfuric acid under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and should be carried out in a well-ventilated area with appropriate safety measures.

Industrial Production Methods: In an industrial setting, the production of pyridine sulfate involves the continuous addition of pyridine to a reactor containing sulfuric acid. The reaction mixture is stirred and maintained at a specific temperature to ensure complete reaction. The resulting pyridine sulfate is then purified through crystallization or distillation processes to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: Pyridine sulfate undergoes various chemical reactions, including:

Oxidation: The sulfuric acid component can participate in redox processes.

Substitution: Pyridine can undergo electrophilic substitution reactions due to the presence of the nitrogen atom in the ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Electrophilic reagents such as halogens and nitro compounds are commonly used.

Major Products Formed:

Oxidation: Oxidation of pyridine sulfate can lead to the formation of pyridine N-oxide.

Substitution: Substitution reactions can produce various substituted pyridine derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Pyridine sulfate serves as an important reagent in organic synthesis. Its applications include:

- Catalysis : Pyridine sulfate acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.

- Organic Synthesis : It is employed in the synthesis of sulfated organic compounds, facilitating the incorporation of sulfate groups into organic molecules.

Case Study : A study demonstrated the effective use of pyridine sulfate in the sulfation of benzyl alcohols, achieving high yields through optimized reaction conditions (Table 1) .

| Reaction Conditions | Pyridine Sulfate (eq) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Entry 1 | 1 | 70 | 33 |

| Entry 2 | 2 | 90 | 99 |

Biological Applications

Pyridine derivatives are extensively studied for their biological activities:

- Antimicrobial Properties : Research indicates that pyridine-containing compounds exhibit significant antimicrobial and antiviral properties, making them candidates for drug development .

- Pharmaceutical Development : Pyridine sulfate is crucial in synthesizing various pharmaceuticals, including drugs for treating tuberculosis and cancer.

Case Study : The FDA has approved numerous pyridine-based drugs, such as isoniazid for tuberculosis and crizotinib for cancer treatment, highlighting the compound's therapeutic potential .

Medical Applications

In medicine, pyridine sulfate plays a role in:

- Drug Synthesis : It is involved in synthesizing drugs that target specific biological pathways. The nitrogen atom in the pyridine ring can form hydrogen bonds with biological molecules, influencing drug efficacy .

- Therapeutic Agents : Pyridine-containing compounds are being explored for their potential to combat drug-resistant bacteria and other challenging medical conditions .

Industrial Applications

Pyridine sulfate finds applications in various industrial processes:

- Agrochemicals Production : It is used in synthesizing agrochemicals that enhance crop yield and pest resistance.

- Dyes and Pigments : Pyridine sulfate derivatives are employed in producing dyes and pigments due to their ability to form stable colored complexes.

Wirkmechanismus

The mechanism of action of pyridine sulfate involves the interaction of the pyridine ring with various molecular targets. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. This interaction can modulate biological pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Pyridinium Salts: These compounds have a similar structure to pyridine sulfate but differ in the counterion.

Pyridine Derivatives: Compounds such as pyridine N-oxide and substituted pyridines share structural similarities with pyridine sulfate.

Uniqueness: Pyridine sulfate is unique due to its combination of pyridine and sulfuric acid, which imparts distinct chemical properties and reactivity. Its ability to participate in both oxidation and substitution reactions makes it a versatile compound in various applications .

Biologische Aktivität

Pyridine sulfate, a compound formed by the sulfation of pyridine, has garnered attention due to its potential biological activities. This article synthesizes current research findings on the biological activity of pyridine sulfate, including its antimicrobial, antiviral, and other therapeutic properties. The information is drawn from diverse sources, providing a comprehensive overview of its implications in medicinal chemistry.

Overview of Pyridine and Its Derivatives

Pyridine is a heterocyclic aromatic organic compound with the formula . It serves as a fundamental building block in organic chemistry and is known for its diverse biological activities. Pyridine derivatives, particularly those modified with sulfate groups, exhibit enhanced pharmacological properties.

Antimicrobial Properties

Research has demonstrated that pyridine compounds possess significant antimicrobial activity. Pyridine sulfate derivatives have shown effectiveness against various bacterial strains. For instance, a study reported that certain pyridinium salts exhibited minimum inhibitory concentration (MIC) values ranging from 55 to 56 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Sulfate Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Salt 66 | S. aureus | 56 |

| Salt 65 | E. coli | 55 |

| Salt 61 | E. coli | 55 |

Antiviral Activity

Pyridine sulfate has also been investigated for its antiviral properties, particularly in the context of emerging viral infections like COVID-19. The presence of sulfate groups enhances the interaction between pyridine derivatives and viral proteins, potentially inhibiting viral replication .

Other Therapeutic Effects

Beyond antimicrobial and antiviral activities, pyridine sulfate derivatives have been noted for their anti-inflammatory and antioxidant properties. These compounds can modulate various biochemical pathways, contributing to their therapeutic potential in treating conditions like cancer and neurodegenerative diseases .

Case Studies

- Synthesis and Evaluation of Pyridinium Salts : A study synthesized several pyridinium salts through a novel method involving sulfation. The resulting compounds were tested for their biological activity, revealing promising results against both bacterial and viral pathogens .

- Marine-Derived Compounds : A specific case involved the isolation of bis(sulfato)-cyclosiphonodictyol A from the marine sponge Siphonodictyon coralliphagum. This compound demonstrated an IC50 value of 44 μM in inhibiting the binding of leukotriene B4 to human neutrophils, showcasing its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of pyridine sulfate is significantly influenced by its chemical structure. Modifications such as the introduction of additional functional groups can enhance or diminish its efficacy. For instance, studies have shown that adding hydrophobic groups can affect the interaction with target proteins .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group | Increases antimicrobial action |

| Methoxy group | Enhances antiviral properties |

| Sulfamide group | Improves overall efficacy |

Eigenschaften

IUPAC Name |

pyridine;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N.H2O4S/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;(H2,1,2,3,4)/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCXUFVDFVBRDO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC=C1.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4S-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110-86-1 (Parent) | |

| Record name | Pyridine, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

175.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-54-4 | |

| Record name | Pyridine, sulfate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, sulfate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium hydrogen sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.